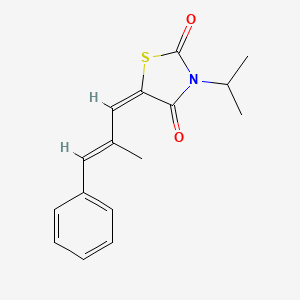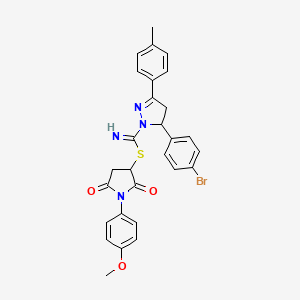
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family, which has been studied extensively for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various cellular pathways involved in cancer cell proliferation and survival. Additionally, this compound has also been shown to interfere with bacterial and fungal cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can exert various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating various cellular pathways involved in programmed cell death. Additionally, this compound has also been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell division. In bacterial and fungal cells, this compound has been shown to disrupt cell wall synthesis, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exert toxic effects on normal cells at high concentrations, limiting its potential clinical applications.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the major areas of research is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to determine the potential clinical applications of this compound in cancer and infectious disease treatment. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The resulting product is then subjected to cyclization using a suitable reagent to obtain the desired compound.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has also shown potential as an antimicrobial agent, with studies demonstrating its efficacy against various bacterial and fungal strains.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-13(6-11-18(19)25)20-23-17-5-3-2-4-16(17)21(26)24(20)15-9-7-14(22)8-10-15/h2-12,20,23,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIESNEAFIDJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)


![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)


![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)